molecular formula C18H19N5OS B11969452 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide

Cat. No.: B11969452
M. Wt: 353.4 g/mol
InChI Key: DFWCJYVYYWQXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 2,5-dimethylphenyl hydrazine with sodium azide under acidic conditions.

    Thioether Formation: The tetraazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 2-methylphenyl acetic acid under amide coupling conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide or thioether groups using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Could be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and tetraazole groups could play a role in binding to the target site, while the acetamide group might influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-chlorophenyl)acetamide
  • 2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-fluorophenyl)acetamide

Uniqueness

2-((1-(2,5-Dimethylphenyl)-1H-tetraazol-5-YL)thio)-N-(2-methylphenyl)acetamide is unique due to the specific substitution pattern on the phenyl rings and the presence of both a tetraazole and thioether group

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H19N5OS/c1-12-8-9-14(3)16(10-12)23-18(20-21-22-23)25-11-17(24)19-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3,(H,19,24)

InChI Key

DFWCJYVYYWQXBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.